molecular formula C16H12Br2N4O B2628122 N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-72-2

N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2628122
M. Wt: 436.107
InChI Key: YMHVAKBVCOWIDB-UHFFFAOYSA-N
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Description

“(E)-N,1-Bis(4-bromophenyl)methanimine” is a chemical compound with the molecular formula C13H9Br2N . It has an average mass of 339.025 Da and a monoisotopic mass of 336.910156 Da .


Synthesis Analysis

A variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields (58–72%) .


Molecular Structure Analysis

The crystal structure of the title compound, C13H9Br2N [systematic name: (E)-N,1-bis(4-bromophenyl)methanimine], is a second polymorph (Form II) crystallizing in the orthorhombic space group Pccn .


Chemical Reactions Analysis

The Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids has been investigated .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 105-108 °C .

Scientific Research Applications

Triflamidomethyl and Oxymethyl Derivatives of 1,2,3-triazoles

This research explores the reactions of some 1,2,3-triazoles with formaldehyde and triflamide, leading to the creation of derivatives with potential applications in chemical synthesis and pharmaceuticals. It highlights the diverse chemical reactivity of 1,2,3-triazole derivatives, suggesting possible uses for "N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" in similar contexts (Shainyan & Meshcheryakov, 2015).

Chemistry and Biological Evaluation of Triazolopyrimidine Derivatives

This study involves the synthesis of novel triazolopyrimidine derivatives containing an isopropyl group. The synthesized compounds were assessed for their antibacterial and antifungal activities, demonstrating the potential for triazole derivatives in medicinal chemistry (Chauhan & Ram, 2019).

Antimicrobial Agents Based on 1,2,3-triazole Carboxamides

A primary discovery identified 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. These compounds showed selective action against pathogens without significant impact on human cell viability, indicating the potential for "N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" in developing new antimicrobial drugs (Pokhodylo et al., 2021).

DNA Methylation Inhibitors

Bis-1,2,4-triazoles with various linkers were synthesized and shown to inhibit the level of methylation of tumor DNA. This indicates a potential application in cancer research and treatment, suggesting that similar structures, including "N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide," could be explored for their effects on DNA methylation and cancer therapy (Dilanyan et al., 2020).

Synthesis and Antimicrobial Screening

The synthesis and antimicrobial screening of triazole derivatives highlight their potential as antimicrobial agents. This aligns with the possible applications of "N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" in developing new antimicrobial compounds (Morabia, 2015).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Dam. 1. The safety precautions include avoiding inhalation or ingestion, avoiding release to the environment, and wearing protective gloves and eye protection .

properties

IUPAC Name

N,1-bis(4-bromophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2N4O/c1-10-15(16(23)19-13-6-2-11(17)3-7-13)20-21-22(10)14-8-4-12(18)5-9-14/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHVAKBVCOWIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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